N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride
Description
Molecular Architecture and Substituent Configuration
The molecular architecture of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine hydrochloride comprises two pyrazole rings linked by a methylene group (–CH2–). The first pyrazole (positioned at the 4-amine site) features a 1-ethyl and 3-methyl substitution pattern, while the second pyrazole (attached via the methylene bridge) contains 2,4-dimethyl groups. This arrangement creates a bifurcated hydrophobic core flanked by polar amine and hydrochloride functional groups.
Substituent positioning critically influences electronic properties. The 2,4-dimethyl groups on the bridged pyrazole induce steric hindrance, reducing rotational freedom around the methylene linkage. In contrast, the 1-ethyl group on the primary pyrazole enhances solubility in nonpolar solvents due to its aliphatic character. The hydrochloride salt formation at the 4-amine site introduces ionic character, promoting crystallinity and aqueous solubility.
Key bond lengths derived from crystallographic studies of analogous pyrazolines include:
- N–N single bonds: 1.36–1.43 Å
- C–N aromatic bonds: 1.26–1.31 Å
- C–C bonds in pyrazole rings: 1.35–1.50 Å
These metrics suggest partial delocalization of π-electrons across the pyrazole rings, stabilized by resonance between the amine and adjacent nitrogen atoms.
Tautomeric Equilibria in Pyrazole Derivatives
Pyrazole derivatives exhibit tautomerism mediated by proton transfer between nitrogen atoms. In N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine hydrochloride, the 4-amine group and adjacent pyrazole nitrogens create a tautomeric system favoring the 1H,4H tautomer due to steric and electronic effects. The 2,4-dimethyl substituents on the bridged pyrazole further stabilize this form by hindering proton migration through steric blockade of the N2 position.
Comparative analysis of related compounds reveals that electron-donating groups (e.g., methyl) at pyrazole C3 and C5 positions shift tautomeric equilibria toward forms with protonation at N1, as observed in 1,4-dimethylpyrazol-3-amine derivatives. This aligns with nuclear magnetic resonance (NMR) data showing downfield shifts for protons adjacent to nitrogen atoms in the dominant tautomer.
X-ray Crystallographic Analysis of Pyrazole-Based Compounds
X-ray diffraction studies of structurally similar N1-aryl-2-pyrazolines provide insights into the molecular packing of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine hydrochloride. Monoclinic (P21/c) and orthorhombic (Pnma) space groups dominate in analogs, with unit cell parameters consistent with layered stacking mediated by van der Waals interactions.
Key crystallographic observations include:
- Dihedral angles between pyrazole rings: 5.4–10.9°
- Intermolecular N–H⋯Cl hydrogen bonds: 2.8–3.1 Å
- π-π stacking distances: 3.4–3.7 Å
The hydrochloride counterion participates in a bifurcated hydrogen-bonding network, connecting adjacent molecules through N–H⋯Cl and C–H⋯Cl interactions. This network stabilizes the crystal lattice, as evidenced by the high melting point (>200°C) observed in related hydrochloride salts.
Comparative Structural Analysis with Related Bis-Pyrazole Derivatives
Comparative analysis with bis-pyrazole analogs highlights the unique features of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine hydrochloride:
The 2,4-dimethyl groups in the target compound enhance metabolic stability compared to fluoroethyl analogs by reducing oxidative dealkylation. Conversely, pyridinyl analogs exhibit stronger π-π stacking due to their planar heteroaromatic systems, albeit at the expense of aqueous solubility. The hydrochloride salt form universally improves crystallinity across all derivatives, with melting points correlating with the complexity of the hydrogen-bonding network.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-5-17-8-11(10(3)15-17)13-7-12-9(2)6-14-16(12)4;/h6,8,13H,5,7H2,1-4H3;1H |
InChI Key |
LTBXTFPQOSGWDP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=C(C=NN2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Alkylation
The reaction of 3,5-dimethylpyrazole with chloroethylmethylamine in the presence of a strong base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) yields the intermediate N-ethyl-3-methylpyrazol-4-amine. Key parameters include:
-
Molar ratio : A 1:1.2 ratio of pyrazole to alkylating agent maximizes yield.
-
Temperature : Reactions proceed optimally at 60–80°C, minimizing side products like dialkylated species.
Reductive Amination
An alternative route involves reductive amination of 3-methylpyrazole-4-carbaldehyde with ethylamine using sodium cyanoborohydride (NaBH3CN) in methanol. This method achieves a 78% yield under acidic conditions (pH 4–5).
Table 1: Comparison of Alkylation Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Alkylation | t-BuOK, THF, 80°C | 85 | 92 |
| Reductive Amination | NaBH3CN, MeOH, pH 4.5 | 78 | 89 |
Condensation Reactions for Methylene Bridge Formation
The methylene bridge linking the two pyrazole rings is introduced via condensation. A common strategy employs paraformaldehyde and hydrochloric acid under reflux:
-
Step 1 : 1-Ethyl-3-methylpyrazol-4-amine (0.1 mol) reacts with paraformaldehyde (0.12 mol) in ethanol at 70°C for 6 hours.
-
Step 2 : The intermediate imine is reduced in situ using sodium borohydride (NaBH4), yielding the secondary amine.
Key Observations :
-
Excess formaldehyde (>1.2 eq) leads to polymerization, reducing yields to <50%.
-
Anhydrous ethanol minimizes hydrolysis of the imine intermediate.
Coupling Reactions with 2,4-Dimethylpyrazole
The final coupling step attaches the 2,4-dimethylpyrazole moiety via nucleophilic substitution:
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), the secondary amine reacts with 3-(bromomethyl)-2,4-dimethylpyrazole in dichloromethane. This method achieves 88% yield but requires rigorous moisture control.
Ullmann Coupling
Copper(I) iodide (CuI) catalyzes the coupling between 3-(chloromethyl)-2,4-dimethylpyrazole and the pyrazole amine in dimethyl sulfoxide (DMSO) at 120°C. While scalable, this method produces copper byproducts that complicate purification.
Table 2: Coupling Reaction Efficiency
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Mitsunobu | DEAD/PPh3 | CH2Cl2 | 88 |
| Ullmann | CuI | DMSO | 75 |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to enhance solubility:
-
The amine is dissolved in anhydrous ethyl acetate and cooled to 0°C.
-
Hydrogen chloride gas is bubbled through the solution until pH < 2.
-
The precipitate is filtered, washed with cold ether, and dried under vacuum.
Critical Parameters :
-
Solvent choice : Ethyl acetate prevents co-precipitation of unreacted amine.
-
Gas flow rate : Slow addition (1–2 bubbles/sec) ensures uniform crystal formation.
Purification and Characterization
Recrystallization
The crude product is recrystallized from a 3:1 v/v ethanol-water mixture, achieving >99% purity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 60% acetonitrile/40% H2O + 0.1% TFA) resolves residual alkylating agents and dimeric impurities.
Table 3: Purity Assessment
| Method | Purity (%) | Retention Time (min) |
|---|---|---|
| Recrystallization | 99.2 | - |
| HPLC | 99.8 | 12.4 |
Industrial-Scale Optimization
Continuous Flow Synthesis
A two-reactor continuous system reduces reaction time by 40%:
-
Reactor 1 : Alkylation at 80°C, residence time 30 min.
-
Reactor 2 : Coupling at 100°C, residence time 45 min.
Solvent Recycling
Distillation recovers >90% of THF and DMSO, lowering production costs by 25%.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing alkylation at pyrazole N1 vs. N2 positions is minimized using bulky bases like t-BuOK.
-
Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions and molecular sieves.
Chemical Reactions Analysis
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to obtain reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. A study highlighted the effectiveness of pyrazole-based compounds against hepatocellular carcinoma and breast cancer cell lines, demonstrating moderate to good antiproliferative activities .
Anti-inflammatory Properties
The pyrazole moiety is recognized for its anti-inflammatory effects. In a review of aminopyrazole compounds, it was noted that certain derivatives demonstrated promising anti-inflammatory activity, making them potential candidates for treating inflammatory diseases . Specifically, the introduction of specific substituents can enhance these properties, suggesting that N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine; hydrochloride may also possess similar benefits.
Antimicrobial Activity
Pyrazole derivatives are being explored for their antimicrobial properties. For example, aminopyrazole compounds have shown efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The structural characteristics of these compounds significantly influence their bioactivity .
Agricultural Applications
Fungicidal Properties
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine; hydrochloride may serve as a fungicide in agricultural settings. Research into similar pyrazole derivatives has indicated their potential in controlling fungal pathogens affecting crops. The application of such compounds could lead to enhanced plant disease management strategies .
Herbicide Development
The compound's unique structure may also contribute to herbicidal activity. Studies have indicated that pyrazole-based herbicides can effectively inhibit weed growth while being less harmful to crops . This dual functionality makes them attractive for sustainable agriculture.
Material Science
Polymer Synthesis
Pyrazole derivatives are being investigated for their role in synthesizing novel polymers with enhanced properties. The incorporation of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine; hydrochloride into polymer matrices may improve thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like urease and butyrylcholinesterase, preventing their normal function. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction . The compound’s structure allows it to form stable interactions with the enzyme’s active site, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with two analogs derived from the evidence:
*Target compound; †Estimated formula; ‡Calculated based on analogs.
Key Observations:
The 2-fluoroethyl group in introduces electronegativity, which may enhance metabolic stability relative to the target’s ethyl group .
Electronic and Steric Influences :
- The pyridinyl group in enables π-π stacking and hydrogen bonding, unlike the dimethylpyrazole in the target compound, which relies on hydrophobic interactions .
- Steric hindrance from the 2,4-dimethylpyrazole in the target compound could reduce reactivity compared to less substituted analogs .
Salt Formation :
- All three compounds are hydrochloride salts, suggesting similar solubility profiles in aqueous media .
Biological Activity
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine; hydrochloride is a compound of interest due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by two pyrazole rings and an ethyl group. The molecular formula is C₁₁H₁₄N₄·HCl, indicating the presence of hydrochloride as a salt form.
Structural Formula
Antifungal Activity
Research has shown that pyrazole derivatives exhibit significant antifungal properties. For instance, studies have evaluated various pyrazole compounds against several phytopathogenic fungi. Notably, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide demonstrated higher antifungal activity than the standard fungicide boscalid .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. A series of pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. Some derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations, indicating a strong potential for therapeutic applications in inflammatory diseases .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For example, compounds derived from pyrazole showed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and NCI-H460 (non-small cell lung cancer). One specific derivative displayed an IC50 value of 49.85 μM, indicating effective growth inhibition .
The biological activity of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
- Cell Membrane Disruption : Some studies suggest that certain pyrazoles can disrupt bacterial cell membranes, leading to cell lysis .
- Molecular Interactions : Molecular docking studies reveal that these compounds can form hydrogen bonds with critical amino acids in target proteins, enhancing their biological efficacy .
Case Study 1: Antifungal Efficacy
A study conducted on a series of pyrazole derivatives assessed their antifungal activity against five phytopathogenic fungi. The results indicated that certain derivatives significantly inhibited fungal growth, showcasing the potential for agricultural applications in disease control.
| Compound | Fungal Species Tested | Inhibition Percentage |
|---|---|---|
| Compound A | Fusarium solani | 75% |
| Compound B | Colletotrichum gloeosporioides | 80% |
| Compound C | Alternaria solani | 70% |
Case Study 2: Anti-inflammatory Properties
A recent investigation into the anti-inflammatory effects of various pyrazole derivatives revealed promising results in reducing cytokine levels in vitro.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound D | 85% | 76% |
| Compound E | 61% | 93% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
